5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzo[d]oxazol-2(3H)-one core structure, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the benzo[d]oxazol-2(3H)-one core: This can be achieved through the cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonation of the benzo[d]oxazol-2(3H)-one core using reagents such as chlorosulfonic acid or sulfur trioxide.
Attachment of the piperidin-1-yl group: This can be done through nucleophilic substitution reactions, where the sulfonylated benzo[d]oxazol-2(3H)-one reacts with a piperidine derivative.
Incorporation of the 6-methylpyrimidin-4-yl group: This step involves the reaction of the intermediate with a 6-methylpyrimidin-4-yl derivative, typically through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-1-yl and 6-methylpyrimidin-4-yl moieties.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The benzo[d]oxazol-2(3H)-one core and the piperidin-1-yl group can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe or ligand for studying biological processes. Its ability to interact with specific proteins or enzymes makes it valuable for investigating cellular pathways and mechanisms.
Medicine
In medicinal chemistry, the compound has potential as a drug candidate or lead compound for the development of new therapeutics. Its structural features suggest it may exhibit activity against various biological targets, including enzymes, receptors, and ion channels.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazol-2(3H)-one derivatives: These compounds share the benzo[d]oxazol-2(3H)-one core structure and may exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidin-1-yl group are known for their pharmacological properties and are commonly used in drug design.
Pyrimidine derivatives: The 6-methylpyrimidin-4-yl group is a common motif in medicinal chemistry, often associated with biological activity.
Uniqueness
The uniqueness of 5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one lies in its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-12-8-17(20-11-19-12)26-10-13-4-6-22(7-5-13)28(24,25)14-2-3-16-15(9-14)21-18(23)27-16/h2-3,8-9,11,13H,4-7,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOURZSRYRHKEQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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